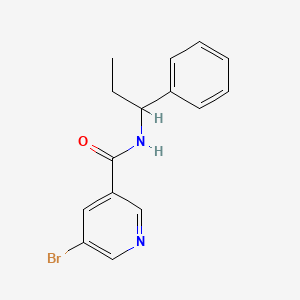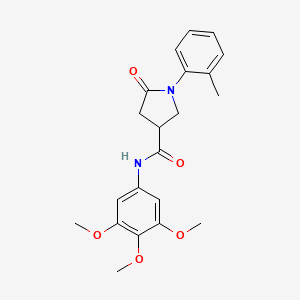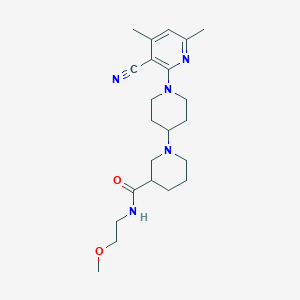
5-bromo-N-(1-phenylpropyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(1-phenylpropyl)nicotinamide, also known as BPN or 5-Bromo-NPPN, is a chemical compound that has gained attention in the scientific community due to its potential use as a neuroprotective agent.
Mecanismo De Acción
5-bromo-N-(1-phenylpropyl)nicotinamide's mechanism of action is not fully understood, but it is thought to involve the inhibition of oxidative stress and neuroinflammation, as well as the modulation of neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to increase levels of antioxidant enzymes, reduce levels of pro-inflammatory cytokines, and modulate the activity of neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-(1-phenylpropyl)nicotinamide in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of information on its toxicity and potential side effects, which could limit its use in certain experiments.
Direcciones Futuras
Future research on 5-bromo-N-(1-phenylpropyl)nicotinamide could focus on further elucidating its mechanism of action, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, research could explore the potential use of this compound in other areas, such as cancer treatment or as a tool for studying neurotransmitter systems.
Métodos De Síntesis
5-bromo-N-(1-phenylpropyl)nicotinamide can be synthesized through a simple one-pot reaction, involving the reaction of 5-bromo-2-chloronicotinic acid with 1-phenylpropan-1-amine in the presence of triethylamine and acetonitrile. The resulting product is a white crystalline powder, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
5-bromo-N-(1-phenylpropyl)nicotinamide has been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect against oxidative stress and neuroinflammation. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
5-bromo-N-(1-phenylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-2-14(11-6-4-3-5-7-11)18-15(19)12-8-13(16)10-17-9-12/h3-10,14H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSONOHQUYCWEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5317055.png)
![N-(3-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5317057.png)
![1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5317060.png)
![N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5317066.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5317073.png)

![2,5,8,8-tetramethyl-7,10-dihydro-1H,8H-pyrano[4'',3'':4',5']thieno[3',2':5,6]pyrimido[2,1-c][1,2,4]triazine-1,6(5H)-dione](/img/structure/B5317086.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5317090.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5317106.png)
![5-{4-[3-(4-sec-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317110.png)

![7-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5317126.png)
![5-amino-3-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5317133.png)